molecular formula C18H20ClN3O4 B4237720 N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide

N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide

Cat. No. B4237720
M. Wt: 377.8 g/mol
InChI Key: ZUYBFSYBLMVYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. In

Mechanism of Action

N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon the binding of antigens to the B-cell receptor. The activation of BTK leads to the activation of downstream signaling pathways, which ultimately leads to B-cell proliferation and survival. The inhibition of BTK by N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide leads to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide are primarily related to its inhibition of BTK. The inhibition of BTK leads to the suppression of B-cell proliferation and survival, which can be beneficial in the treatment of B-cell malignancies. However, the inhibition of BTK can also lead to adverse effects, such as increased susceptibility to infections, due to the role of BTK in the immune system.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide is its selectivity for BTK, which makes it a useful tool in studying the role of BTK in various biological processes. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its efficacy in the treatment of B-cell malignancies.

Future Directions

There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide. One of the significant directions is the development of more potent and selective inhibitors of BTK, which can be used in the treatment of B-cell malignancies. Another direction is the study of the role of BTK in other biological processes, such as autoimmune diseases and inflammatory disorders. Furthermore, the use of N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide in combination with other drugs can also be explored to enhance its efficacy in the treatment of B-cell malignancies.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide is a chemical compound that has potential applications in various scientific research fields, particularly in the treatment of B-cell malignancies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide have been discussed in this paper. Further studies are needed to determine the efficacy and safety of this compound in the treatment of B-cell malignancies and other diseases.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide has potential applications in various scientific research fields. One of the significant applications of this compound is in the treatment of B-cell malignancies. BTK plays a crucial role in B-cell receptor signaling, and the inhibition of BTK can lead to the suppression of B-cell proliferation and survival, making it a potential target for the treatment of B-cell malignancies.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-12-14(19)5-3-6-15(12)21-18(23)13-7-8-16(17(11-13)22(24)25)20-9-4-10-26-2/h3,5-8,11,20H,4,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYBFSYBLMVYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)NCCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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